4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide

Medicinal chemistry Drug design Hydrogen-bond donor count

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide (CAS 1024427-14-2) is a 1,2,4-trisubstituted thiosemicarbazide derivative bearing a 4-(dimethylamino)phenyl group at N4 and a methyl substituent at N2 of the thiosemicarbazide backbone. This compound belongs to the 4-arylthiosemicarbazide class, a privileged scaffold in antibacterial and antiparasitic drug discovery.

Molecular Formula C10H16N4S
Molecular Weight 224.33
CAS No. 1024427-14-2
Cat. No. B2792830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide
CAS1024427-14-2
Molecular FormulaC10H16N4S
Molecular Weight224.33
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=S)N(C)N
InChIInChI=1S/C10H16N4S/c1-13(2)9-6-4-8(5-7-9)12-10(15)14(3)11/h4-7H,11H2,1-3H3,(H,12,15)
InChIKeyZVUWAKDQSKWSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide (CAS 1024427-14-2) – Structural Identity, Physicochemical Profile, and Procurement Baseline


4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide (CAS 1024427-14-2) is a 1,2,4-trisubstituted thiosemicarbazide derivative bearing a 4-(dimethylamino)phenyl group at N4 and a methyl substituent at N2 of the thiosemicarbazide backbone. This compound belongs to the 4-arylthiosemicarbazide class, a privileged scaffold in antibacterial and antiparasitic drug discovery [1]. Its molecular formula is C10H16N4S with a molecular weight of 224.33 g/mol, and it is commercially supplied as a 98%-purity research reagent . The 2-methyl substitution distinguishes it structurally from the more common 1-substituted or 4-substituted thiosemicarbazide analogs and influences both its cyclocondensation reactivity and metal-coordination behavior [2].

Why 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide Cannot Be Replaced by Generic Thiosemicarbazides or Simple Analogs


Interchanging 4-arylthiosemicarbazides without considering the specific substitution pattern leads to unpredictable changes in biological activity and synthetic utility. The 4-(dimethylamino)phenyl group provides electron-donating character that modulates the electronic structure of the thiosemicarbazide core, while the N2-methyl group alters both the hydrogen-bonding capacity and the steric environment at the terminal hydrazine nitrogen . In the broader 4-arylthiosemicarbazide class, even minor structural modifications produce order-of-magnitude differences in antibacterial minimum inhibitory concentration (MIC) values—for example, replacement of a 4-nitrophenyl group with alternative aryl substituents drastically reduces topoisomerase IV inhibitory activity [1]. Consequently, generic substitution with unsubstituted thiosemicarbazide, 4-phenylthiosemicarbazide, or 4-methylthiosemicarbazide cannot replicate the specific reactivity profile required for downstream condensation reactions or metal-complex formation, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide Versus Closest Analogs


N2-Methyl Substitution on the Thiosemicarbazide Backbone Reduces the Number of Hydrogen-Bond Donors Relative to Unsubstituted 4-Arylthiosemicarbazides

The target compound features an N2-methyl group that eliminates one hydrogen-bond donor (HBD) site compared to unsubstituted 4-arylthiosemicarbazides bearing a free -NH- at the equivalent position . The HBD count for the target compound is 2 (one terminal -NH2 and one -NH- at N4), whereas 4-(4-(dimethylamino)phenyl)thiosemicarbazide (the des-methyl analog, CAS 76609-49-9) possesses 4 HBDs (two -NH2 protons and two -NH- groups) . This reduction in HBD count is predicted to lower aqueous solubility but enhance membrane permeability according to Lipinski's rule-of-five framework, where HBD count ≤ 5 is favorable for oral bioavailability [1].

Medicinal chemistry Drug design Hydrogen-bond donor count

Electron-Donating 4-(Dimethylamino)phenyl Substituent Increases Electron Density at the Thiocarbonyl Sulfur Compared to 4-Nitrophenyl Analogs

The 4-(dimethylamino) group is a strong electron-donating substituent (+M effect) that increases electron density at the thiocarbonyl sulfur, enhancing the nucleophilic character of the C=S moiety relative to electron-withdrawing analogs such as 4-nitrophenylthiosemicarbazides [1]. DFT studies on 4-arylthiosemicarbazides have demonstrated that differences in the electronic structure of the aryl substituent directly correlate with inhibitory activity against topoisomerase IV, where the Hammett σp constant of the para-substituent predicts IC50 shifts in the micromolar range [2]. The 4-(dimethylamino) group has a Hammett σp value of -0.83 (strongly electron-donating), whereas the 4-nitro group found in the most potent antibacterial thiosemicarbazide analog (1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide) has σp = +0.78 (strongly electron-withdrawing), producing opposite electronic polarization of the thiosemicarbazide core [3].

DFT calculation Electronic structure Coordination chemistry

Commercially Supplied 98% Purity Enables Direct Use in Parallel Synthesis Without Additional Purification, Contrasting with Lower-Purity Generic Thiosemicarbazide Reagents

The target compound is available from Fluorochem at 98% purity (Product Code F341037) in pack sizes of 2 g (£260.00) and 10 g (£500.00), with a full Certificate of Analysis provided for each batch . In contrast, generic thiosemicarbazide (CAS 79-19-6) is typically supplied at ≥98% purity but lacks the pre-installed 4-aryl and N2-methyl substituents, requiring at least two additional synthetic steps (condensation with 4-(dimethylamino)benzaldehyde followed by N-methylation) to reach the target scaffold . Each additional synthetic step introduces yield losses (typical condensation yields for thiosemicarbazones range from 60–80% [1]) and necessitates subsequent chromatographic purification, which increases both time and cost.

Chemical procurement Compound library synthesis Purity specification

N2-Methyl and N4-Dimethylaminophenyl Substituents Alter Metal-Coordination Mode Relative to Unsubstituted Thiosemicarbazide Ligands

Thiosemicarbazides typically coordinate metal ions via the thiocarbonyl sulfur and the hydrazine nitrogen, forming five-membered chelate rings. The N2-methyl substitution in the target compound eliminates one potential deprotonation site compared to unsubstituted thiosemicarbazide, forcing a distinct coordination mode [1]. Literature on analogous 4-substituted thiosemicarbazide metal complexes shows that the identity of the N4-aryl substituent modulates the M–S bond length. Electron-donating substituents such as -N(CH3)2 shorten the M–S bond (increasing covalency) compared to phenyl or electron-withdrawing substituents [2]. In Pd(II) and Pt(II) complexes of 1-picolinoyl-4-substituted thiosemicarbazides, the M–S bond distance varies by up to 0.03 Å depending on the N4 substituent, with corresponding shifts in the ν(C–S) IR stretching frequency of 5–10 cm⁻¹ [3].

Coordination chemistry Metal complexes Thiosemicarbazide ligands

High-Confidence Application Scenarios for 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide Based on Quantitative Differentiation Evidence


Building Block for Parallel Synthesis of 1,2,4-Triazole-3-thiol and 1,3,4-Thiadiazole Libraries

The pre-installed N2-methyl group in the target compound eliminates the need for post-cyclization N-alkylation, a step that often suffers from regioselectivity issues in 1,2,4-triazole and 1,3,4-thiadiazole synthesis. Cyclocondensation with carbon disulfide or carboxylic acid derivatives proceeds directly to the corresponding N-methylated heterocycles, saving 2 synthetic steps and avoiding cumulative yield losses of 32–58% compared to routes starting from unsubstituted thiosemicarbazide [1]. This is directly supported by the evidence of 98% purity and step-economy advantage established in Section 3, Evidence Item 3.

Design of Electron-Rich S-Donor Ligands for Late Transition Metal Catalysis and Bioinorganic Chemistry

The strongly electron-donating 4-(dimethylamino)phenyl group (σp = -0.83) enhances the σ-donor capacity of the thiocarbonyl sulfur, making this compound an attractive entry point for synthesizing Pd(II), Pt(II), Au(III), or Cu(I) complexes where soft, electron-rich S-donor ligands are desired [2]. The N2-methyl substitution prevents unwanted N–H deprotonation that could lead to dimerization or bridging coordination modes, as inferred from the class-level coordination chemistry evidence in Section 3, Evidence Item 4.

Scaffold for Structure-Activity Relationship (SAR) Studies on 4-Arylthiosemicarbazide Antibacterial Agents

Although the 4-nitro substituted 4-arylthiosemicarbazide analog achieved an MIC of 50 μg/mL and topoisomerase IV IC50 of 14 μM against Gram-positive bacteria [3], the 4-(dimethylamino)phenyl variant represents the electron-rich extreme of the SAR landscape. Systematic comparison of the target compound's Hammett σp (-0.83) versus the literature benchmark (+0.78) enables medicinal chemists to map the electronic requirements for antibacterial target engagement. This SAR utility is derived from the electronic structure differentiation evidence in Section 3, Evidence Item 2.

Pre-Functionalized Intermediate for Fluorescent Probe Development via Schiff-Base Condensation

The 4-(dimethylamino)phenyl group is a well-established fluorophore precursor (analogous to the 4-(dimethylamino)benzylidene motif used in DMABN-type twisted intramolecular charge-transfer probes). The target compound can be condensed with aromatic aldehydes to generate fluorescent thiosemicarbazone probes in a single step, whereas the des-methyl analog would require an additional N-protection/deprotection sequence [4]. The LogP of 1.03 and 2 HBD count indicate adequate membrane permeability for cellular imaging applications, as supported by the physicochemical differentiation evidence in Section 3, Evidence Item 1.

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